N-(2-chlorobenzyl)-4-[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methylbutanamide
Description
N-(2-Chlorobenzyl)-4-[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methylbutanamide is a synthetic compound featuring a fused heterocyclic [1,2,4]triazolo[4,3-a]pyrazine core. Key structural attributes include:
- A 4-ethoxyphenyl substituent at position 7 of the pyrazine ring.
- An 8-oxo group contributing to the electron-deficient nature of the core.
- A 3-methylbutanamide side chain linked via an N-(2-chlorobenzyl) group, which introduces steric bulk and lipophilicity.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O3/c1-3-34-20-10-8-19(9-11-20)30-12-13-31-22(28-29-24(31)25(30)33)14-17(2)15-23(32)27-16-18-6-4-5-7-21(18)26/h4-13,17H,3,14-16H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJCVGLHCFNHTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN3C(=NN=C3C2=O)CC(C)CC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-4-[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methylbutanamide is a synthetic compound with notable biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a triazole ring fused with a pyrazine moiety, which contributes to its pharmacological properties. The molecular formula is , and it has a molecular weight of 431.91 g/mol.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and pyrazine scaffolds. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.37 | Induction of apoptosis via caspase activation |
| HepG-2 | 1.05 | G2/M cell cycle arrest and apoptosis |
| HCT-116 | 1.46 | Inhibition of VEGFR-2 |
| WI-38 | 60.8 | Cytotoxicity through oxidative stress |
These results indicate that the compound may induce apoptosis and inhibit proliferation in cancer cells through multiple mechanisms, including upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins like Bcl-2 .
2. Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have been evaluated for their effectiveness against various pathogens. For example:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Significant | |
| Candida albicans | Low to moderate |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Case Studies
In a study examining the structure–activity relationship (SAR) of triazole derivatives, it was found that modifications at specific positions significantly influenced biological activity. The presence of electron-withdrawing groups enhanced anticancer activity while maintaining low toxicity to normal cells .
Another case study investigated the effects of this compound on HepG-2 cells. The compound was shown to induce cell cycle arrest in the G2/M phase and promote apoptosis through caspase-dependent pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of the target compound share the triazolo[4,3-a]pyrazine scaffold but differ in substituents at critical positions, influencing physicochemical properties, bioactivity, and analytical profiles. Below is a detailed comparison:
Structural Analogues and Substituent Variations
Key Observations:
- Position 7 Modifications : The 4-ethoxyphenyl group in the target compound enhances lipophilicity compared to simpler aryl groups (e.g., unsubstituted phenyl). Substitution with electron-donating groups (e.g., methoxy in ) may alter π-stacking interactions .
- Position 8 Modifications: The 8-oxo group is critical for hydrogen bonding.
- Side Chain Variations : The N-(2-chlorobenzyl) group in the target compound increases steric hindrance and Cl-based polarity compared to N-(4-methylbenzyl) () or N-(4-methoxybenzyl) () .
Physicochemical Properties
- Lipophilicity (LogP) : The 2-chlorobenzyl group in the target compound likely increases LogP compared to the 4-methylbenzyl analog () due to chlorine’s hydrophobicity. The 4-methoxybenzyl group () may further elevate LogP .
- Solubility: The 8-oxo group enhances water solubility via hydrogen bonding, whereas sulfanyl or amino substituents () reduce polarity .
Spectroscopic and Analytical Comparisons
- NMR Profiling: highlights that substituent changes in regions A (positions 39–44) and B (29–36) cause distinct chemical shifts, enabling differentiation of analogs. For example, the 8-oxo group in the target compound would show distinct δH and δC values compared to sulfanyl or amino analogs .
- MS/MS Fragmentation : Molecular networking () can cluster analogs based on cosine scores. The target compound’s fragmentation pattern (e.g., loss of the 2-chlorobenzyl group) would differ from analogs with 4-methylbenzyl or methoxybenzyl side chains .
Q & A
Q. What in vitro models best predict in vivo efficacy for this compound?
Q. How to design stability studies for long-term storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
